molecular formula C10H21N3O3S B2641510 1-Ethyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235071-57-4

1-Ethyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2641510
CAS No.: 1235071-57-4
M. Wt: 263.36
InChI Key: YMRNSRDUPXKFCY-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Stability and Degradation

1-Ethyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea's derivatives have been studied for their chemical stability under various conditions. For instance, sulfosulfuron, a related sulfonylurea herbicide, demonstrates significant stability variations influenced by abiotic factors such as pH, temperature, and exposure to sunlight. These studies show that the chemical structure can undergo significant transformations, leading to different degradation products under acidic or alkaline conditions, and photodegradation processes. This knowledge is crucial for understanding the environmental fate of such chemicals (S. Saha & G. Kulshrestha, 2002).

Solvent Influence on Chemical Reactions

The impact of solvent on chemical reactions involving sulfoxide thermolysis was explored, revealing that solvent choice can significantly affect the regioselectivity of certain chemical reactions. This insight can guide the synthesis of related compounds by predicting outcomes based on solvent selection (Markus Bänziger, S. Klein, & G. Rihs, 2002).

Applications in Lithium-Ion Batteries

Research into the use of related piperidinium compounds as co-solvents in lithium-ion batteries highlights their potential to improve conductivity and battery performance. Specifically, 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) has shown better miscibility with carbonate solvents, leading to enhanced discharge capacities in mixed electrolyte systems. This application suggests that derivatives of this compound could have significant implications for energy storage technologies (Ketack Kim, Y. Cho, & H. Shin, 2013).

Pharmacological Applications

The synthesis and evaluation of compounds with similar structures for their antiacetylcholinesterase activity reflect the potential pharmacological applications of this compound derivatives. Such studies are foundational for developing new therapeutic agents, especially in treating conditions like Alzheimer's disease (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995).

Future Directions

The development of new chemical scaffolds able to afford NLRP3 inflammasome inhibitors is an area of active research . A pharmacophore-hybridization strategy has been used to design new potential drugs .

Properties

IUPAC Name

1-ethyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3S/c1-3-11-10(14)12-8-9-4-6-13(7-5-9)17(2,15)16/h9H,3-8H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRNSRDUPXKFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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